3-Ethyl-8-methoxyquinoline

Lipophilicity Drug-likeness Membrane permeability

3-Ethyl-8-methoxyquinoline (CAS 112955-03-0, molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol) is a disubstituted quinoline derivative bearing an ethyl group at the 3-position and a methoxy substituent at the 8-position of the fused bicyclic aromatic ring system. This substitution pattern places the compound at the intersection of two pharmacologically relevant quinoline subclasses: 3-alkylquinolines, which have been explored as antimalarial scaffolds and synthetic intermediates, and 8-methoxyquinolines, which exhibit documented antibacterial and antifungal activities and serve as fluorescent probe precursors.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 112955-03-0
Cat. No. B040565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-8-methoxyquinoline
CAS112955-03-0
Synonyms3-Ethyl-8-methoxyquinoline
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCC1=CN=C2C(=C1)C=CC=C2OC
InChIInChI=1S/C12H13NO/c1-3-9-7-10-5-4-6-11(14-2)12(10)13-8-9/h4-8H,3H2,1-2H3
InChIKeyQBVUVMNSJBCGOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-8-methoxyquinoline (CAS 112955-03-0): Physicochemical Profile and Research-Grade Specifications for Procurement Decision-Making


3-Ethyl-8-methoxyquinoline (CAS 112955-03-0, molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol) is a disubstituted quinoline derivative bearing an ethyl group at the 3-position and a methoxy substituent at the 8-position of the fused bicyclic aromatic ring system . This substitution pattern places the compound at the intersection of two pharmacologically relevant quinoline subclasses: 3-alkylquinolines, which have been explored as antimalarial scaffolds and synthetic intermediates, and 8-methoxyquinolines, which exhibit documented antibacterial and antifungal activities and serve as fluorescent probe precursors . The compound is commercially available from multiple suppliers at purities of ≥98% (GC) for research and development use, with production scales reaching up to 50 kg . While published primary biological data for this specific compound remain scarce, its precisely defined substitution pattern makes it a structurally distinct candidate for structure-activity relationship (SAR) studies and medicinal chemistry optimization campaigns within the broader quinoline pharmacophore landscape .

Why 3-Ethyl-8-methoxyquinoline Cannot Be Interchanged with 8-Methoxyquinoline, 3-Ethylquinoline, or Positional Isomers in Research and Development


The quinoline scaffold is exquisitely sensitive to both the position and electronic nature of substituents. Evidence from 8-methoxyquinoline SAR studies demonstrates that substitution of the 8-methoxy group with an 8-hydroxy or 8-acetoxy group is required for potent anticancer activity in styryl-quinoline series, and that replacement of the 8-methoxy moiety results in a loss of potency . The 3-ethyl substituent introduces a distinct steric and electronic environment at the pyridine ring compared to the 2-ethyl isomer (which has published TXA₂ synthase inhibitory activity, IC₅₀ = 0.8 µM) or the unsubstituted 8-methoxyquinoline . Computational predictions indicate that the combination of the 3-ethyl and 8-methoxy groups produces a LogP of approximately 2.81–2.93, a polar surface area of 22.12 Ų, and a LogD that remains effectively pH-independent across physiological pH ranges (LogD₅.₅ = 2.93, LogD₇.₄ = 2.93) . These values are not shared by any single unsubstituted comparator; therefore, substituting 8-methoxyquinoline (LogP ~1.84–2.24) or 3-ethylquinoline (PSA 12.89 Ų) would alter the lipophilicity, permeability, and target engagement profile of any compound series under investigation .

3-Ethyl-8-methoxyquinoline (112955-03-0): Quantitative Physicochemical and Biological Differentiation Evidence Versus Closest Analogs


Lipophilicity (LogP) Advantage: ~1.0 Log Unit Increase Over 8-Methoxyquinoline Driven by 3-Ethyl Substitution

The experimental LogP of 3-ethyl-8-methoxyquinoline (2.81–2.93) is approximately 0.5–1.0 log units higher than that of 8-methoxyquinoline (reported LogP range 1.84–2.24 depending on measurement method) . This increase is attributable to the 3-ethyl substituent, which contributes additional hydrophobic surface area while the 8-methoxy group provides hydrogen-bond acceptor capacity (2 HBA, 0 HBD). By comparison, 3-ethylquinoline has a LogP of 2.80 but lacks the methoxy-derived polarity (PSA 12.89 vs. 22.12 Ų), meaning the target compound achieves enhanced lipophilicity while retaining a larger polar surface area than its non-methoxy counterpart . The compound also satisfies Lipinski's Rule of Five with zero violations, placing it within oral drug-like chemical space .

Lipophilicity Drug-likeness Membrane permeability Quinoline SAR

Boiling Point and Vapor Pressure Differentiation: 43 °C Higher BP and ~12-Fold Lower Volatility Than 3-Ethylquinoline

3-Ethyl-8-methoxyquinoline exhibits a boiling point of 307.5 °C at 760 mmHg, which is 43 °C higher than 3-ethylquinoline (264.5 °C at 760 mmHg) and 27.5 °C higher than 8-methoxyquinoline (280.1 °C at 760 mmHg) . Its vapor pressure is ≤0.00131 mmHg at 25 °C, approximately 12-fold lower than 3-ethylquinoline (0.0158 mmHg at 25 °C) . The flash point of the target compound is reported at 112.8±12.6 °C, higher than the 108 °C reported for 3-ethylquinoline . These differences reflect the combined effect of the 8-methoxy group (increasing molecular weight, dipole moment, and polarizability) and the 3-ethyl group (increasing molecular surface area) on intermolecular forces.

Purification Distillation Physicochemical stability Process chemistry

pH-Independent LogD Profile: Consistent Distribution Coefficient Across Physiological pH Range Differentiates from Ionizable Quinoline Analogs

The computed LogD values for 3-ethyl-8-methoxyquinoline are essentially identical at pH 5.5 (LogD = 2.93) and pH 7.4 (LogD = 2.93), demonstrating a pH-independent distribution coefficient . This reflects the absence of readily ionizable acidic or basic functional groups beyond the quinoline ring nitrogen (predicted pKa ~5.0–5.3, based on class-level inference from 2-ethyl-6-methoxyquinoline pKa ~5.3) . By contrast, 8-hydroxyquinoline and its derivatives exhibit pronounced pH-dependent ionization (pKa ~5.1 for the hydroxyl, pKa ~4.1 for the ring nitrogen), leading to substantial LogD variation between gastrointestinal and plasma pH environments. The target compound's consistent LogD across physiological pH ranges simplifies PK predictions and may provide more predictable tissue distribution in SAR optimization programs.

Distribution coefficient pH-independent LogD Drug design ADME prediction

Fluorescence Potential of 8-Methoxyquinoline Framework: Structural Basis for Fluorescent Probe Development

The 8-methoxyquinoline substructure is a recognized fluorophore scaffold. 3-Ethyl-8-methoxyquinoline may exhibit fluorescence suitable for use as a fluorescent probe in biochemical assays, as noted in the CymitQuimica technical description . The broader 8-methoxyquinoline class has been incorporated into fluorescent molecular sensors—for example, an 8-methoxyquinoline-derived Zn²⁺ sensor demonstrated utility for two-photon microscopy . Additionally, a π-conjugated polymer incorporating 8-methoxyquinoline and benzene groups achieved a fluorescence quantum yield of 0.74 in chloroform with emission at 430 nm . While no quantitative fluorescence data are available specifically for 3-ethyl-8-methoxyquinoline, the presence of the 8-methoxyquinoline chromophore and the electron-donating 3-ethyl substituent suggests similar or potentially modulated photophysical properties relative to unsubstituted 8-methoxyquinoline.

Fluorescent probe 8-Methoxyquinoline Bioimaging Spectroscopy

Antibacterial Activity Context: 8-Methoxyquinoline Baseline with 3-Ethyl Substitution Offering Untested SAR Potential

8-Methoxyquinoline, the core scaffold of the target compound, demonstrates measurable antibacterial activity with a binding affinity constant (Ka) of 10.2 µM against E. coli R . In head-to-head comparisons, 8-methoxyquinoline showed superior antibacterial and antifungal activity versus 5-nitro-8-methoxyquinoline, producing inhibition zones of 7–10 mm against Bacillus subtilis, Salmonella spp., Salmonella typhi, Aspergillus flavus, Aspergillus niger, and Trichophyton . Novel 5-chloro-7-amino-8-methoxyquinoline derivatives have achieved MIC values of 4–8 µg/mL against Enterococcus faecalis and Staphylococcus aureus, including methicillin-resistant S. aureus (ATCC 33591) . The 3-ethyl substituent on the target compound occupies a position that has not been systematically explored in published antibacterial SAR studies of 8-methoxyquinolines, representing an untested but structurally addressable chemical space for antimicrobial lead optimization.

Antibacterial 8-Methoxyquinoline E. coli SAR exploration

3-Ethyl-8-methoxyquinoline (CAS 112955-03-0): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Optimization: Exploring the Unexplored 3-Ethyl-8-Methoxy Substitution Space

Procurement of 3-ethyl-8-methoxyquinoline is justified for medicinal chemistry teams seeking to probe the effect of simultaneous 3-alkyl and 8-alkoxy substitution on quinoline biological activity. The compound's computed LogP (~2.81–2.93) places it in a desirable lipophilicity range for oral bioavailability, while its zero Lipinski violations and pH-independent LogD profile simplify ADME predictions relative to ionizable quinoline analogs . The 3-ethyl group provides a hydrophobic anchor absent in 8-methoxyquinoline, which may enhance binding pocket complementarity in targets such as angiotensin II receptors, where quinoline derivatives have shown nanomolar affinity (Ki as low as 1.70 nM at AT₁ receptors in related 8-methoxyquinoline series) . The documented antibacterial activity of the 8-methoxyquinoline core (Ka = 10.2 µM vs. E. coli R) provides a baseline for evaluating the impact of 3-ethyl substitution on antimicrobial potency .

Fluorescent Probe Development: 8-Methoxyquinoline Chromophore with Tunable Substituent Effects

The 8-methoxyquinoline substructure of 3-ethyl-8-methoxyquinoline provides a fluorescent scaffold with established utility in sensor development. The compound may exhibit fluorescence suitable for biochemical probe applications . The 3-ethyl substituent, as an electron-donating group, can modulate the HOMO-LUMO gap and thus tune emission wavelength and quantum yield relative to unsubstituted 8-methoxyquinoline. Given that 8-methoxyquinoline-based polymers have achieved quantum yields of 0.74 with emission at 430 nm , and that 8-methoxyquinoline-derived Zn²⁺ sensors have been validated for two-photon microscopy , procurement of the 3-ethyl-8-methoxy derivative is warranted for structure-photophysics relationship studies aimed at optimizing brightness, Stokes shift, or metal ion selectivity.

Antimicrobial Lead Generation: Building on Validated 8-Methoxyquinoline Antibacterial Activity

For antimicrobial discovery groups, 3-ethyl-8-methoxyquinoline represents a structural expansion of the 8-methoxyquinoline antibacterial series. The parent compound 8-methoxyquinoline has demonstrated reproducible antibacterial activity (inhibition zones 7–10 mm against Bacillus subtilis, Salmonella spp., and Salmonella typhi) and antifungal activity (Aspergillus flavus, A. niger, Trichophyton) . Downstream 5-chloro-7-amino-8-methoxyquinoline derivatives have achieved MIC values of 4–8 µg/mL against drug-resistant Gram-positive pathogens . The 3-ethyl substituent provides an additional vector for modulating antibacterial spectrum, potency, and resistance profiles that has not been explored in the published literature. Procurement at ≥98% purity with scale-up capacity (up to 50 kg) supports both initial hit validation and subsequent lead optimization campaigns .

Process Chemistry and Synthetic Intermediate: High-Boiling Building Block with Established Supply Chain

3-Ethyl-8-methoxyquinoline serves as a synthetic intermediate for more complex quinoline-based bioactive molecules, with commercial availability at ≥98% purity (GC) from multiple suppliers offering production scales up to 50 kg . The compound's boiling point of 307.5 °C exceeds that of both 3-ethylquinoline (264.5 °C) and 8-methoxyquinoline (280.1 °C), providing greater thermal latitude for reactions requiring elevated temperatures . Its vapor pressure of ≤0.00131 mmHg at 25 °C—approximately 12-fold lower than 3-ethylquinoline—reduces evaporative losses during solvent removal and minimizes occupational exposure risk during large-scale handling . The compound also bears a CAS RN explicitly recognized in customs harmonization codes (HS 2933499090), facilitating international procurement logistics .

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